4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(2-methylbenzyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-(DIFLUOROMETHYL)-2-[4-(2-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with difluoromethyl and piperazino groups, along with a methoxyphenyl methyl ether moiety. Its unique structure suggests potential utility in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-(DIFLUOROMETHYL)-2-[4-(2-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution using difluoromethylating agents such as difluoromethyl iodide.
Attachment of the Piperazino Group: The piperazino group can be attached through a nucleophilic substitution reaction with a suitable piperazine derivative.
Formation of the Methoxyphenyl Methyl Ether Moiety: The methoxyphenyl methyl ether moiety can be synthesized through an etherification reaction using methoxyphenol and methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazino and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Monofluoromethyl or methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, the compound may be used as a probe to study biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, the compound has potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial applications.
Mechanism of Action
The mechanism of action of 4-{6-(DIFLUOROMETHYL)-2-[4-(2-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{6-(METHYL)-2-[4-(2-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER
- 4-{6-(CHLOROMETHYL)-2-[4-(2-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER
Uniqueness
The presence of the difluoromethyl group in 4-{6-(DIFLUOROMETHYL)-2-[4-(2-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, stability, and biological activity. Additionally, the combination of the piperazino and pyrimidinyl moieties provides a unique scaffold for interaction with biological targets, potentially offering advantages in therapeutic applications.
Properties
Molecular Formula |
C25H28F2N4O2 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C25H28F2N4O2/c1-17-6-4-5-7-19(17)16-30-10-12-31(13-11-30)25-28-20(15-21(29-25)24(26)27)18-8-9-22(32-2)23(14-18)33-3/h4-9,14-15,24H,10-13,16H2,1-3H3 |
InChI Key |
VNKDESACFHQWJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=NC(=CC(=N3)C(F)F)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.